molecular formula C11H7N5O B2566085 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile CAS No. 1024152-06-4

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile

Cat. No.: B2566085
CAS No.: 1024152-06-4
M. Wt: 225.211
InChI Key: JDMZWJQXMNXKRY-UHFFFAOYSA-N
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Description

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an amino group attached to an ethene tricarbonitrile moiety

Preparation Methods

The synthesis of 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methoxy-3-pyridineamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper complexes), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be due to its ability to inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile can be compared with other similar compounds such as:

    2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-dicarbonitrile: This compound has one less cyano group, which may affect its reactivity and applications.

    2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tetracarbonitrile: This compound has an additional cyano group, potentially leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(6-methoxypyridin-3-yl)amino]ethene-1,1,2-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O/c1-17-11-3-2-9(7-15-11)16-10(6-14)8(4-12)5-13/h2-3,7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZWJQXMNXKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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